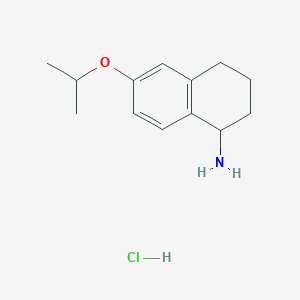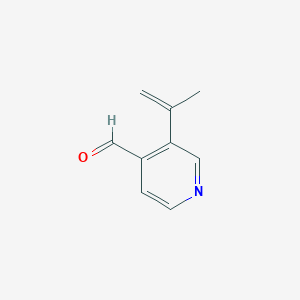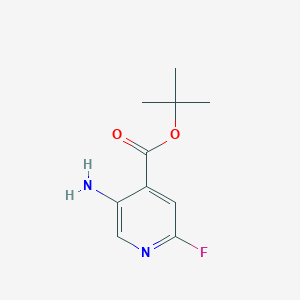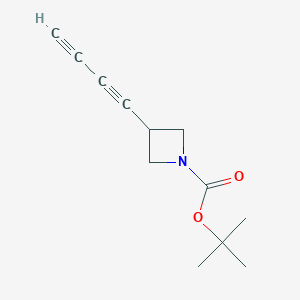
5-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylisothiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylisothiazole-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxycarbonyl group, a methylamino group, and a carboxylic acid group attached to a methylisothiazole ring. Its unique structure makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylisothiazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through a cyclization reaction involving a thioamide and a halogenated nitrile.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base.
Methylation: The methylamino group can be introduced by reacting the intermediate with methylamine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylisothiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylisothiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylisothiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may act as a protecting group, while the methylamino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: This compound has a similar benzyloxycarbonyl group but features an oxazolidinone ring instead of an isothiazole ring.
4-({[5-Benzyloxy-1-(3-Carbamimidoyl-Benzyl)-1h-Indole-2-Carbonyl: This compound contains a benzyloxy group and an indole ring, making it structurally similar.
Uniqueness
5-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylisothiazole-4-carboxylic acid is unique due to its specific combination of functional groups and the isothiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H14N2O4S |
|---|---|
Peso molecular |
306.34 g/mol |
Nombre IUPAC |
3-methyl-5-[methyl(phenylmethoxycarbonyl)amino]-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-9-11(13(17)18)12(21-15-9)16(2)14(19)20-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,17,18) |
Clave InChI |
YUXJVTSVYWLYPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=C1C(=O)O)N(C)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)



![1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(5-cyclopropyltetrazol-2-yl)ethanone;hydrochloride](/img/structure/B15308708.png)

![2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B15308724.png)




![(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15308771.png)

![Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15308782.png)
